molecular formula C7H16N2OS B13541766 Dimethyl(piperidin-4-ylimino)-l6-sulfanone

Dimethyl(piperidin-4-ylimino)-l6-sulfanone

Cat. No.: B13541766
M. Wt: 176.28 g/mol
InChI Key: SLKXFDZVWATTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone is a chemical compound with the molecular formula C8H18N2OS It is known for its unique structure, which includes a piperidine ring and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone typically involves the reaction of piperidine derivatives with sulfanone precursors. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to sulfides.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives

Scientific Research Applications

Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Sulfanone derivatives: Compounds with sulfanone groups may exhibit similar chemical reactivity and applications.

Properties

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

dimethyl-oxo-piperidin-4-ylimino-λ6-sulfane

InChI

InChI=1S/C7H16N2OS/c1-11(2,10)9-7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3

InChI Key

SLKXFDZVWATTSI-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1CCNCC1)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.